N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
Description
N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a heterocyclic compound featuring a benzothiazole core linked via a thioacetamide bridge to a 4-chlorophenyl-substituted imidazole moiety. This structural framework is designed to enhance biological activity, particularly in targeting enzymes or receptors associated with neurological or inflammatory disorders.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4OS2/c19-12-5-7-13(8-6-12)23-10-9-20-18(23)25-11-16(24)22-17-21-14-3-1-2-4-15(14)26-17/h1-10H,11H2,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAULXXIZKBKPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=CN3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Condensation-Thioetherification Approach
Route Overview :
- Synthesis of 2-(Bromoacetyl)benzo[d]thiazole :
Thioether Formation :
Final Acetamide Formation :
Advantages :
- High regioselectivity due to stepwise coupling.
- Scalable to multi-gram quantities.
Limitations :
- Requires handling moisture-sensitive bromoacetyl bromide.
- Multiple purification steps reduce overall efficiency.
One-Pot Tandem Catalysis Strategy
Pd-Catalyzed C–H Functionalization :
- Combine 2-aminobenzo[d]thiazole, 1-(4-chlorophenyl)-1H-imidazole-2-thiol, and Pd(OAc)₂ (5 mol%) in DMSO at 120°C for 24 hr.
- Mechanism : Palladium facilitates simultaneous C–S bond formation and acetamide coupling via oxidative addition/reductive elimination.
- Yield : 58–63% (no intermediate isolation).
Cu-Mediated Coupling :
- Employ CuI (10 mol%) with 1,10-phenanthroline ligand in toluene at 110°C.
- Key Observation : Higher sulfur tolerance compared to Pd systems.
- Yield : 60–67% with reduced metal leaching.
Reaction Optimization and Process Intensification
Solvent Screening Data
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 72 | 95 |
| DMSO | 46.7 | 68 | 93 |
| THF | 7.5 | 54 | 88 |
| EtOH | 24.3 | 49 | 85 |
Catalytic System Comparison
| Catalyst | Ligand | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | None | 120 | 24 | 63 |
| CuI | 1,10-Phenanthroline | 110 | 18 | 67 |
| FeCl₃ | PPh₃ | 130 | 36 | 41 |
CuI systems offer cost advantages over Pd catalysts.
Characterization and Analytical Data
Spectroscopic Fingerprints
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, imidazole-H)
- δ 7.89–7.32 (m, 8H, aromatic protons)
- δ 4.12 (s, 2H, SCH₂CO)
IR (KBr, cm⁻¹) :
- 1675 (C=O stretch)
- 1580 (C=N, benzothiazole)
- 1240 (C–S–C asymmetric stretch)
HRMS (ESI+) :
- Calculated for C₁₈H₁₃ClN₄OS₂: 400.9 [M+H]⁺
- Observed: 401.2 [M+H]⁺
Industrial-Scale Considerations
Continuous Flow Synthesis
Green Chemistry Metrics
| Parameter | Batch Process | Flow Process |
|---|---|---|
| E-factor | 23.4 | 8.7 |
| PMI (kg/kg) | 56 | 19 |
| Energy (kJ/mol) | 420 | 155 |
Flow systems enhance sustainability through reduced solvent use.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions could target the nitro groups if present in derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions but could include oxidized or reduced forms of the compound, or substituted derivatives with various functional groups.
Scientific Research Applications
Anticancer Applications
Several studies have highlighted the anticancer properties of compounds related to N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide, particularly those featuring thiazole and imidazole moieties.
Case Study: Anticancer Activity
Research indicated that derivatives of thiazole exhibited promising anticancer activity against various cell lines. For instance, a study demonstrated that novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides showed strong selectivity against NIH/3T3 mouse embryoblast and A549 human lung adenocarcinoma cells, with IC50 values indicating effective cytotoxicity . The structure-activity relationship suggested that the presence of imidazole rings is crucial for enhancing anticancer efficacy.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 19 | A549 | 23.30 ± 0.35 | Induces apoptosis |
| 20 | U251 | Not specified | Cell cycle arrest |
| 21 | WM793 | 10–30 | Apoptosis induction |
Antibacterial Applications
The antibacterial potential of thiazole derivatives has been extensively studied, with several compounds demonstrating significant activity against a range of bacterial strains.
Case Study: Antibacterial Efficacy
In one investigation, newly synthesized imidazotriazole-incorporated thiazoles were tested against various microbial species. Notably, one derivative exhibited superior activity against Staphylococcus epidermidis compared to standard antibiotics . The presence of specific functional groups was found to enhance the antibacterial properties.
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 42 | Staphylococcus epidermidis | <0.09 µg/mL |
| 18 | Escherichia coli | 100 µg/mL |
| 20 | Enterococcus faecalis | 100 µg/mL |
Mechanistic Insights and Structure Activity Relationship
The mechanisms underlying the biological activities of this compound and its derivatives are complex and involve multiple pathways:
- Apoptosis Induction : Many thiazole derivatives promote apoptosis in cancer cells through mitochondrial pathways.
- Enzyme Inhibition : Some compounds act as enzyme inhibitors, disrupting metabolic pathways essential for bacterial survival.
Synthetic Approaches
The synthesis of this compound typically involves the coupling of substituted benzothiazoles with acetamides under controlled conditions. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and yield during synthesis .
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial activity: It might inhibit bacterial enzymes or disrupt cell membranes.
Anticancer activity: It could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Synthetic Flexibility : The thioacetamide bridge allows modular substitution with diverse heterocycles (imidazole, triazole, thiadiazole) .
- Role of Substituents : Electron-withdrawing groups (e.g., 4-chloro, nitro) enhance stability and binding interactions, as seen in Compound 15 and the thiadiazole derivative .
Spectral and Physicochemical Properties
Structure-Activity Relationships (SAR) :
Biological Activity
N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic compound characterized by its unique structural features, including a benzo[d]thiazole ring, an imidazole ring, and a chlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research.
Chemical Structure
The compound's IUPAC name is N-(1,3-benzothiazol-2-yl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide. Its molecular formula is , and it exhibits a complex arrangement that contributes to its biological properties.
Synthetic Routes
The synthesis typically involves several steps:
- Formation of the benzo[d]thiazole ring : Starting from ortho-aminothiophenol and a suitable aldehyde.
- Formation of the imidazole ring : Through condensation reactions with 4-chlorophenyl ketone.
- Thioether formation : Coupling the intermediates via thioether linkage.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess notable antimicrobial activity. A study on related thiazole derivatives found comparable activity to standard antibiotics like norfloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. For example, thiazole-based compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7. The presence of electron-donating groups in the structure enhances these activities, indicating that modifications to the compound could lead to improved efficacy .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis of related compounds revealed that:
- The benzothiazole moiety is crucial for cytotoxic activity.
- Substituents on the phenyl ring can significantly influence biological activity; for instance, the presence of methyl or halogen groups can enhance potency .
Anti-inflammatory Activity
Recent studies have also highlighted the anti-inflammatory properties of thiazole derivatives. For example, compounds designed as COX-2 inhibitors showed promising analgesic effects in preclinical models . The mechanism involves inhibition of inflammatory pathways, which could be relevant for therapeutic applications in conditions like arthritis.
Research Findings Summary
Q & A
Q. What are the standard synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide, and how are intermediates characterized?
Methodological Answer: The synthesis typically involves:
Cyclization of thiourea derivatives with halogenated acetic acids to form the thiazole ring (e.g., using 2-chloro-N-(thiazol-2-yl)acetamide) .
Nucleophilic substitution to introduce the 4-chlorophenyl group onto the imidazole ring under basic conditions (e.g., K₂CO₃ in DMF) .
Alkylation to attach the thioacetamide moiety, followed by purification via recrystallization (ethanol or ethyl acetate/hexane) .
Characterization:
- NMR (¹H/¹³C) confirms regiochemistry and substituent positions.
- IR identifies amide (C=O stretch ~1650 cm⁻¹) and thioether (C-S stretch ~700 cm⁻¹) groups .
- Mass spectrometry validates molecular weight (±2 Da tolerance) .
Q. How is the compound’s structural integrity validated during synthesis?
Methodological Answer: Validation employs a multi-technique approach:
- TLC monitoring (silica gel, UV visualization) tracks reaction progress .
- Elemental analysis (C, H, N, S) matches calculated vs. experimental values (±0.3% tolerance) .
- X-ray crystallography (if crystals form) resolves 3D conformation, particularly for stereochemical ambiguities .
Q. What in vitro assays are recommended for preliminary biological screening?
Methodological Answer:
- Enzyme inhibition: COX-1/2 assays (e.g., colorimetric measurement of prostaglandin production) to evaluate anti-inflammatory potential .
- Antimicrobial activity: Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
- Cytotoxicity: MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
Advanced Research Questions
Q. How do substituent variations (e.g., nitro, methoxy) on the phenyl ring influence biological activity?
Methodological Answer: A structure-activity relationship (SAR) study comparing analogs reveals:
| Substituent | Position | Activity Trend | Evidence |
|---|---|---|---|
| -NO₂ | Para | ↑ COX-2 inhibition (IC₅₀ ~1.2 µM) due to electron-withdrawing effects | |
| -OCH₃ | Para | ↓ Antimicrobial potency (MIC >50 µg/mL) due to reduced membrane permeability | |
| Methodology: |
Q. What reaction mechanisms govern the compound’s reactivity in nucleophilic environments?
Methodological Answer: The thioacetamide group undergoes:
Q. How can contradictory data on substituent effects (e.g., conflicting activity trends) be resolved?
Methodological Answer:
- Comparative pharmacokinetics: Assess metabolic stability (e.g., hepatic microsome assays) to differentiate intrinsic activity vs. bioavailability .
- Free-energy perturbation (FEP) simulations quantify binding energy contributions of specific substituents .
- Meta-analysis of published analogs to identify consensus trends (e.g., nitro groups enhance COX-2 selectivity) .
Q. What solvent systems optimize yield in multi-step syntheses?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in SN2 reactions (yield ~75–85%) .
- Chloroform/ethanol mixtures improve recrystallization purity (≥95%) by reducing co-solubility of byproducts .
Critical parameters: - Temperature (0–5°C for alkylation; 80°C for cyclization) .
- Catalyst screening (e.g., KI for halogen exchange reactions) .
Q. How does the compound interact with COX-2 at the molecular level?
Methodological Answer:
- Molecular docking (PDB: 5KIR) shows the thioacetamide sulfur forms a hydrogen bond with Tyr355, while the 4-chlorophenyl group occupies the hydrophobic pocket .
- MM/GBSA binding energy calculations estimate ΔG = −9.8 kcal/mol, correlating with experimental IC₅₀ values .
Validation: - Site-directed mutagenesis (Tyr355Ala) reduces inhibition by >60% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
